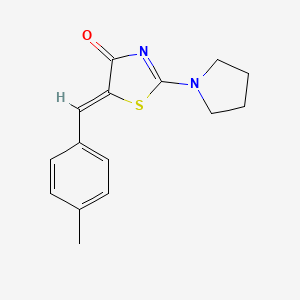

5-(4-methylbenzylidene)-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar thiazole derivatives typically involves cyclization reactions and the formation of a thiazole ring through condensation processes. These methods often require specific reactants, catalysts, and controlled conditions to ensure the formation of the desired compound with high purity and yield. The detailed synthesis methods can vary based on the desired substitution patterns on the thiazole ring and the side chains involved.

Molecular Structure Analysis

The molecular structure of thiazole derivatives like our compound is characterized by X-ray crystallography, NMR, and IR spectroscopy. These methods provide insights into the arrangement of atoms, the configuration of the thiazole ring, and the spatial relationship between different substituents. The structure is crucial for understanding the compound's reactivity and interaction with other molecules.

Chemical Reactions and Properties

Thiazole compounds participate in various chemical reactions, including nucleophilic substitutions, electrophilic additions, and cycloadditions, depending on the functional groups present. Their chemical properties are influenced by the thiazole ring, which imparts stability and reactivity, allowing for further chemical modifications and applications in synthesis.

Physical Properties Analysis

The physical properties, such as melting point, boiling point, solubility, and crystal structure, are determined by the compound's molecular structure. These properties are essential for the compound's handling, storage, and application in different environments.

Chemical Properties Analysis

The chemical properties include acidity, basicity, reactivity towards different reagents, and stability under various conditions. These properties are influenced by the presence of the thiazole ring and the specific substituents attached to it, defining the compound's behavior in chemical reactions and applications.

For further detailed information and study-specific insights, the following references can be consulted:

- (Gomathi Vellaiswamy & S. Ramaswamy, 2017) - Discusses synthesis and properties of related Co(II) complexes.

- (D. I. Antonov et al., 2021) - Explores cyclocondensation reactions relevant to thiazole chemistry.

- (S. A. Halim & M. Ibrahim, 2022) - Details on synthesis, spectral analysis, and properties of a similar novel compound.

- (Xiao-fang Li et al., 2003) - Provides insights into the molecular structure and synthesis of a related compound.

Applications De Recherche Scientifique

Antimicrobial Activity

5-(4-Methylbenzylidene)-2-(1-Pyrrolidinyl)-1,3-Thiazol-4(5H)-one and its derivatives have shown significant promise in antimicrobial research. For instance, Desai, Jadeja, and Khedkar (2022) synthesized 4-thiazolidinone hybrids, which displayed antimicrobial activity against bacterial and fungal strains. This research highlights the potential of such compounds in the development of new antimicrobial agents (Desai, Jadeja, & Khedkar, 2022).

Electrochemical and Photophysical Properties

Woodward et al. (2017) investigated N,N'-dialkylated and N,N'-dibenzylated dipyridinium thiazolo[5,4-d]thiazole derivatives, which exhibited strong blue fluorescence and reversible electrochromism. This study suggests potential applications in optoelectronic and photochemical applications, demonstrating the versatility of thiazol-4(5H)-one derivatives (Woodward et al., 2017).

Anticancer Research

The anticancer potential of thiazole derivatives has been a focus of research as well. For example, Gür et al. (2020) synthesized Schiff bases derived from 1,3,4-thiadiazole compounds and evaluated their antiproliferative properties. This research underscores the relevance of thiazole derivatives in developing new anticancer drugs (Gür et al., 2020).

Corrosion Inhibition

Thiazole derivatives also find application in the field of corrosion science. Ansari, Quraishi, and Singh (2014) studied Schiff's bases of pyridyl substituted triazoles, including thiazole derivatives, as corrosion inhibitors for mild steel. This research indicates the potential of these compounds in industrial applications to prevent corrosion (Ansari, Quraishi, & Singh, 2014).

Molecular Docking Studies

Research by Shanmugapriya et al. (2022) conducted molecular docking studies on thiazole derivatives, offering insights into their interactions with cancer proteins. This type of research is crucial for understanding the molecular mechanisms of potential pharmaceuticals (Shanmugapriya et al., 2022).

Orientations Futures

Propriétés

IUPAC Name |

(5Z)-5-[(4-methylphenyl)methylidene]-2-pyrrolidin-1-yl-1,3-thiazol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2OS/c1-11-4-6-12(7-5-11)10-13-14(18)16-15(19-13)17-8-2-3-9-17/h4-7,10H,2-3,8-9H2,1H3/b13-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBOPZMIUSLVPJX-RAXLEYEMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C\2/C(=O)N=C(S2)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-methylbenzylidene)-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-bromophenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B5544947.png)

![4-chloro-N-{[(2-ethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5544971.png)

![4-methoxy-8,8-dimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B5544990.png)

![2-methyl-4-[4-({4-[(3-methyl-2-pyridinyl)methyl]-1-piperazinyl}methyl)phenyl]-2-butanol](/img/structure/B5544997.png)

![2-[(1-methyl-1H-imidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5544999.png)

![3-(3-fluoro-4-methoxyphenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5545003.png)

![1-(1-methyl-1H-pyrrol-2-yl)-2-oxo-2-[(1S*,5R*)-3-(2-pyrazinylcarbonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]ethanone](/img/structure/B5545008.png)

![(1S*,5R*)-6-(cyclopropylmethyl)-3-[(5-ethyl-3-thienyl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5545011.png)

![N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5545035.png)

![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]methanesulfonamide](/img/structure/B5545036.png)

![methyl 3-[(4-fluorobenzoyl)amino]benzoate](/img/structure/B5545038.png)

![N-(4-chlorophenyl)-N'-[2-chloro-4-(trifluoromethyl)phenyl]urea](/img/structure/B5545042.png)